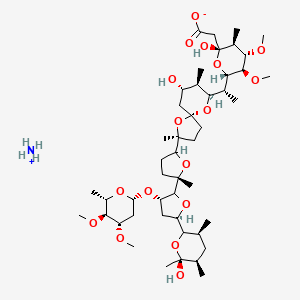

Maduramicin Ammonium Salt

Description

Contextualizing Maduramicin (B1675897) Ammonium (B1175870) within Polyether Ionophore Antibiotics

Maduramicin is classified as a monovalent glycoside polyether ionophore antibiotic. toku-e.comnih.gov These compounds are characterized by their ability to form lipophilic complexes with metal cations, facilitating their transport across biological membranes. nih.govfda.gov This action disrupts the natural ion gradients essential for cellular function, ultimately leading to cell death in susceptible organisms. nih.govslideshare.net The class of polyether ionophores also includes compounds like monensin, lasalocid, salinomycin, and narasin. nih.govslideshare.net

Maduramicin distinguishes itself as a monoglycoside polyether ionophore. fda.gov Its chemical structure allows it to form electrically neutral complexes, primarily with monovalent cations such as potassium (K+), sodium (Na+), and rubidium (Rb+), showing a higher affinity for these over divalent cations. fda.govglpbio.comcaymanchem.com This selective ion transport disrupts the osmotic pressure within the target cell, inhibiting crucial mitochondrial functions like substrate oxidation and ATP hydrolysis, which ultimately results in cell death. toku-e.com

Historical Perspective of Maduramicin Discovery and Research Development

Maduramicin, also known as Yumamycin, was first isolated from a soil sample collected in Yuma County, Arizona. nih.gov The producing organism was initially identified as a species of Nocardia but was later classified as Actinomadura yumaensis. toku-e.comnih.gov The discovery and fermentation process of novel polyether antibiotics, including the maduramicin precursor X-14868A, were first detailed in the early 1980s. nih.gov

Subsequent research focused on elucidating its biosynthetic pathway. Studies using labeled precursors like 13C, 14C, and 18O revealed that the complex 47-carbon structure of maduramicin is derived from acetate (B1210297), propionate (B1217596), and methionine molecules. nih.govjst.go.jp More recently, the entire biosynthetic gene cluster (BGC) for maduramicin was identified through whole-genome sequencing of an industrial strain of Actinomadura sp.. nih.gov This has opened avenues for metabolic engineering to increase production and potentially create novel analogs. nih.gov

Overview of Research Significance of Maduramicin Ammonium Salt

The primary application of this compound has been in veterinary medicine as a potent anticoccidial agent to control infections caused by various Eimeria species in poultry. nih.govglpbio.comnih.gov Its high potency allows it to be effective at low concentrations in feed. fda.gov

Beyond its anticoccidial use, maduramicin has garnered significant research interest for its broader biological activities. It exhibits activity against Gram-positive bacteria but is largely ineffective against Gram-negative bacteria and fungi. glpbio.comcaymanchem.com Research has also explored its potential against other parasites, including Cryptosporidium and Treponema. toku-e.comtoku-e.com

In the realm of cell biology, maduramicin has been studied for its effects on various cell lines. Research has shown that it can inhibit the proliferation of myoblast cells and induce apoptosis (programmed cell death). nih.govplos.org Studies on mouse myoblasts and human rhabdomyosarcoma cells revealed that maduramicin can arrest the cell cycle at the G0/G1 phase. nih.govplos.org It achieves this by downregulating key proteins like cyclin D1 and cyclin-dependent kinases, and upregulating CDK inhibitors. toku-e.comnih.gov Further research has demonstrated its ability to induce apoptosis in myocardial cells through both intrinsic and extrinsic pathways. medchemexpress.comchemsrc.comnih.gov

The development of resistance to maduramicin in Eimeria tenella is an active area of investigation. Recent studies using transcriptomics and metabolomics have begun to unravel the potential mechanisms of resistance, identifying significant differences in the metabolism of sugars and amino acids in resistant strains. shvri.ac.cn Additionally, a genetically encoded resistance mechanism, the NarAB ABC-type transporter, has been identified in Enterococcus faecium, conferring resistance to maduramicin, narasin, and salinomycin. frontiersin.orgfrontiersin.org

Detailed Research Findings

This compound Properties

| Property | Value | Source(s) |

| CAS Number | 84878-61-5 | glpbio.comcaymanchem.com |

| Molecular Formula | C47H83NO17 | toku-e.com |

| Molecular Weight | 934.2 g/mol | biomol.com |

| Appearance | White solid | toku-e.comtoku-e.com |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO; poor water solubility. | toku-e.comtoku-e.com |

| Source Organism | Actinomadura yumaensis (formerly Nocardia sp.) | toku-e.comnih.gov |

Research on Maduramicin's Cellular Effects

| Cell Line | Effect | Mechanism | Source(s) |

| Mouse Myoblasts (C2C12) | Inhibition of proliferation, induction of apoptosis | Arrests cell cycle at G0/G1 phase, downregulates cyclin D1 and CDKs, upregulates CDK inhibitors. | nih.govplos.org |

| Human Rhabdomyosarcoma (RD, Rh30) | Inhibition of proliferation, induction of apoptosis | Similar to effects on C2C12 cells. | nih.govplos.org |

| Rat Myocardial Cells (H9c2) | Induction of apoptosis and necrosis | Induces expression of death receptor DR4 and ligand TRAIL, activation of caspases. | nih.govnih.gov |

| Eimeria tenella (coccidia) | Cell death | Disrupts ion gradients, increases osmotic pressure, inhibits mitochondrial function. | toku-e.comshvri.ac.cn |

Properties

IUPAC Name |

azanium;2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-[(5S)-5-[(3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O17.H3N/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50;/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50);1H3/t23-,24+,25+,26+,27-,28-,29-,30-,31+,32-,33?,35+,36?,37-,38-,39-,40-,41-,42?,43-,44-,45-,46+,47+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGJEAMPBSZCIF-PZQARBGFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)[O-])O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@](OC1[C@H]2C[C@@H](C(O2)[C@@]3(CCC(O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)[O-])O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C.[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H83NO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

934.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84878-61-5 | |

| Record name | Maduramicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Origin, Biosynthesis, and Chemical Modifications of Maduramicin Ammonium Salt

Microbial Production and Fermentation Processes

The production of maduramicin (B1675897) is a fascinating example of microbial synthesis, relying on specific microorganisms and carefully controlled fermentation conditions.

Characterization of Producing Microorganisms

Maduramicin is a natural product synthesized by specific strains of actinomycetes, a group of Gram-positive bacteria known for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. The primary microorganisms identified as producers of maduramicin are species belonging to the genus Actinomadura.

Initial discovery and subsequent research have pinpointed Actinomadura yumaense and Actinomadura rubra as key producers of this compound. researchgate.netresearchgate.net More recent genomic studies have also investigated high-yield industrial strains, such as Actinomadura sp. J1-007, to understand and enhance production. mdpi.comnih.govnih.gov These filamentous bacteria are typically found in soil, and their isolation and characterization have been crucial for the commercial production of maduramicin.

| Producing Microorganism | Key Characteristics |

| Actinomadura yumaense | One of the originally identified producers of maduramicin. |

| Actinomadura rubra | Another key species known for its ability to synthesize maduramicin. researchgate.net |

| Actinomadura sp. J1-007 | An industrial strain subjected to genomic analysis to improve production yields. mdpi.comnih.govnih.gov |

Optimization of Fermentation Conditions for Maduramicin Production

The industrial-scale production of maduramicin hinges on the optimization of fermentation conditions to maximize the yield and efficiency of the process. While specific parameters for proprietary industrial processes are not extensively detailed in public literature, the general principles for optimizing antibiotic production by actinomycetes are well-established and applicable.

Key factors that are typically manipulated to enhance the production of secondary metabolites like maduramicin include the composition of the culture medium and various physical parameters. The optimization of these factors is critical for achieving high titers of the desired compound. researchgate.net

Media Composition:

Carbon Sources: The type and concentration of carbon sources significantly influence both microbial growth and antibiotic synthesis.

Nitrogen Sources: Organic and inorganic nitrogen sources are essential for building biomass and enzymatic machinery. The choice of nitrogen source can direct metabolic pathways towards or away from secondary metabolite production. nih.gov

Precursors: As will be discussed in the biosynthesis section, the availability of specific precursors can directly impact the yield of maduramicin.

Trace Elements: Various minerals and trace elements are crucial cofactors for the enzymes involved in the biosynthetic pathways.

Physical Parameters:

pH: The pH of the fermentation broth must be maintained within an optimal range for the growth of the microorganism and the activity of the biosynthetic enzymes.

Temperature: Temperature affects the rate of microbial growth and enzyme kinetics. The optimal temperature for maduramicin production is a balance between robust growth and efficient secondary metabolism.

Aeration and Agitation: As aerobic organisms, Actinomadura species require sufficient oxygen supply for growth and antibiotic production. Agitation ensures homogenous distribution of nutrients and oxygen, while aeration provides the necessary oxygen. The volumetric oxygen transfer coefficient (kLa) is a critical parameter in scaling up fermentation processes. nih.gov

One documented strategy to enhance maduramicin production involves genetic engineering. Overexpression of the type II thioesterase gene, madTE, in Actinomadura sp. J1-007 has been shown to increase the maduramicin titer by 30% in shake-flask fermentation, achieving a yield of 7.16 g/L. nih.gov This highlights the potential of combining traditional fermentation optimization with modern genetic techniques.

Biosynthetic Pathways and Structural Elucidation

The complex structure of maduramicin is assembled through a sophisticated biosynthetic pathway, which has been elucidated through precursor incorporation studies and genomic analysis.

Precursor Incorporation Studies and Atom Origin

Isotopic labeling studies have been instrumental in deciphering the building blocks of the maduramicin molecule. By feeding the producing microorganism, Actinomadura yumaensis, with ¹³C and ¹⁴C labeled precursors, researchers have been able to trace the origin of each carbon atom in the complex structure.

These studies have revealed that the forty-seven-carbon backbone of maduramicin α is derived from a combination of simple carboxylic acids and an amino acid:

Eight acetate (B1210297) units

Seven propionate (B1217596) units

Four methionine-derived methyl groups

The closely related maduramicin β, which lacks one methoxy (B1213986) group, incorporates three methionine methyl groups. The carbohydrate moiety of the molecule was found to be enriched by methionine but not significantly by acetate or propionate.

Furthermore, the origin of the oxygen atoms in maduramicin has been investigated using ¹⁸O-labeled acetate and propionate. The results of these experiments are consistent with the initial formation of a triene, which is then converted to maduramicin through the cyclization of a triepoxide intermediate.

| Precursor | Number of Units Incorporated (Maduramicin α) |

| Acetate | 8 |

| Propionate | 7 |

| Methionine (methyl groups) | 4 |

Genetic and Enzymatic Mechanisms of Maduramicin Biosynthesis

The biosynthesis of maduramicin follows a type I polyketide synthase (PKS) pathway. Polyketides are a large class of natural products synthesized by large, multifunctional enzymes called polyketide synthases. These enzymes assemble the molecule in a stepwise fashion, similar to an assembly line.

Genomic analysis of the producing strain Actinomadura sp. J1-007 has led to the identification of the maduramicin biosynthetic gene cluster (BGC). mdpi.comnih.govnih.gov This cluster is approximately 120 kb in size, making it one of the largest polyether BGCs reported. mdpi.com The mad BGC contains the genes encoding the PKS enzymes, as well as enzymes responsible for tailoring the polyketide backbone through cyclization, oxidation, and glycosylation to form the final maduramicin molecule.

The PKS enzymes involved in maduramicin biosynthesis are modular, with each module being responsible for the addition of one of the acetate or propionate building blocks. Each module contains a set of enzymatic domains that catalyze the condensation of the extender unit, and in some cases, the reduction of the resulting β-keto group. The sequence and specific domains of the modules dictate the final structure of the polyketide chain.

The maduramicin BGC shows high similarity to the biosynthetic gene cluster for nigericin, another polyether ionophore, suggesting a conserved mechanism for the biosynthesis of this class of compounds. mdpi.com The identification and analysis of the maduramicin BGC provide a foundation for future metabolic engineering efforts to create novel maduramicin analogs and to further increase production yields.

Chemical Modifications and Salt Formation

Maduramicin is a carboxylic acid, a property that allows for chemical modification, most notably the formation of salts. The ammonium (B1175870) salt of maduramicin is the most common form used in commercial applications.

The formation of Maduramicin Ammonium Salt is achieved by reacting the acidic carboxylic acid group of the maduramicin molecule with ammonium hydroxide (B78521). This acid-base reaction results in the ionization of the carboxylic acid to a carboxylate anion, which then forms an ionic bond with the ammonium cation (NH₄⁺).

This salt formation is a crucial step for several reasons:

Improved Handling and Formulation: The salt form can have different physical properties, such as solubility and stability, which can be advantageous for formulation into commercial products.

Biological Activity: The ionophoric activity of maduramicin is related to its ability to form complexes with metal cations and transport them across cell membranes. The salt form is readily able to participate in these ion-exchange processes.

The chemical structure of this compound is C₄₇H₇₉O₁₇ · NH₄. The formation of monovalent and divalent salt complexes of maduramicin has been described, and their structures have been analyzed using techniques such as ¹³C NMR spectroscopy.

Mechanistic Principles of Ammonium Salt Derivatization

Maduramicin is a carboxylic acid, meaning its complex structure includes a -COOH functional group. This group is weakly acidic and can donate a proton (H⁺). The formation of this compound is a straightforward acid-base neutralization reaction.

The mechanism involves the transfer of a proton from the carboxylic acid group of the maduramicin molecule to the lone pair of electrons on the nitrogen atom of ammonia (B1221849) (NH₃), which is typically provided in the form of ammonium hydroxide (NH₄OH).

The chemical equation for this reaction is:

C₄₇H₈₀O₁₇ (Maduramicin) + NH₃ ↔ [C₄₇H₇₉O₁₇]⁻[NH₄]⁺ (this compound)

In this equilibrium, the carboxylic acid group is deprotonated to form a carboxylate anion ([C₄₇H₇₉O₁₇]⁻), and the ammonia molecule is protonated to form an ammonium cation ([NH₄]⁺). The resulting salt is held together by the electrostatic attraction between the negatively charged carboxylate ion and the positively charged ammonium ion. This derivatization is advantageous as it often improves the handling and formulation properties of the compound without altering its core ionophoric structure.

Synthesis and Characterization of Maduramicin Analogues

The synthesis of maduramicin analogues has been driven primarily by the need for derivatives suitable for analytical quantification and biological studies. Modifications typically target the carboxylic acid functional group to create esters or other adducts with specific properties.

Maduramicin Methyl Ester

One of the most fundamental analogues is the methyl ester. The synthesis of Maduramicin Methyl Ester is typically achieved through esterification of the parent compound's carboxylic acid. A common and highly efficient method for this conversion in a laboratory setting is the reaction with diazomethane (B1218177) (CH₂N₂). In this reaction, the acidic proton of the carboxylic acid is abstracted by diazomethane, which then releases nitrogen gas (N₂) and forms a highly reactive methyl cation that is immediately captured by the carboxylate anion, forming the methyl ester.

The characterization of the resulting Maduramicin Methyl Ester would rely on standard spectroscopic techniques to confirm the structural modification.

| Technique | Expected Observation for Maduramicin Methyl Ester |

| FT-IR Spectroscopy | Disappearance of the broad O-H stretching band of the carboxylic acid (approx. 2500-3300 cm⁻¹) and appearance of a new C-O stretching band for the ester group (approx. 1150-1250 cm⁻¹). |

| ¹H NMR Spectroscopy | Appearance of a new singlet signal at approximately 3.7 ppm, corresponding to the three protons of the newly formed methyl ester (-OCH₃) group. |

| Mass Spectrometry | An increase in the molecular mass of the parent compound by 14.016 Da, corresponding to the net addition of a methylene (B1212753) (-CH₂-) group (CH₃ replaces H). |

Maduramicin-Dansylhydrazine Derivative

For analytical purposes, particularly for high-performance liquid chromatography (HPLC) with fluorescence detection, maduramicin is often derivatized with a fluorescent tag. researchgate.net Dansylhydrazine is a common reagent for this purpose as it reacts with carboxylic acids to form a highly fluorescent derivative. researchgate.net

The synthesis involves a condensation reaction between the carboxylic acid group of maduramicin and the hydrazine (B178648) group of dansylhydrazine. This reaction typically requires a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDCI), to activate the carboxylic acid, facilitating the formation of a stable amide-type bond. The resulting derivative incorporates the highly fluorescent dansyl group, allowing for sensitive detection.

Characterization of this analogue focuses on confirming the conjugation and identifying its key fluorescent properties.

| Technique | Expected Observation for Maduramicin-Dansylhydrazine Derivative |

| HPLC with Fluorescence Detection | A distinct chromatographic peak with strong fluorescence at specific excitation and emission wavelengths, characteristic of the dansyl fluorophore (typically Ex: ~340 nm, Em: ~520 nm). |

| UV-Vis Spectroscopy | Appearance of new absorption maxima corresponding to the dansyl chromophore. |

| Mass Spectrometry | A significant increase in the molecular mass corresponding to the addition of the dansylhydrazine moiety minus a molecule of water. |

Molecular and Cellular Mechanisms of Action of Maduramicin Ammonium Salt

Ionophore Functionality and Cation Transport Dynamics

The fundamental mechanism of Maduramicin's action lies in its ability to function as an ionophore, a lipid-soluble molecule that can bind to and transport ions across the lipid bilayer of cell membranes. This activity is highly selective and has profound consequences for the cell's internal environment.

Selective Binding and Complexation with Monovalent Cations

Maduramicin (B1675897) exhibits a pronounced selectivity for monovalent cations, forming stable, lipophilic complexes that can readily diffuse across cellular membranes. Through its flexible polyether backbone, Maduramicin can create a conformational cavity lined with oxygen atoms, which coordinate with the positively charged cation. The exterior of the complex is hydrophobic, facilitating its passage through the lipid-rich environment of the cell membrane.

Studies involving 13C Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in characterizing the formation of these salt complexes. The chemical shifts observed in the 13C NMR spectra of Maduramicin upon complexation with monovalent cations, such as thallium and sodium, provide insights into the structural changes that occur during ion binding. nih.govnih.gov Specifically, in the spectrum of the thallium salt of Maduramicin, a notable splitting of 20 out of the 47 carbon signals is observed due to thallium-carbon coupling, confirming the interaction between the ion and the ionophore's carbon backbone. nih.gov

While the precise binding affinity constants for various monovalent cations with Maduramicin are not extensively documented in the available literature, it is understood that like other polyether ionophores, it can form complexes with a range of monovalent cations. researchgate.net The predicted structural change upon binding a monovalent cation involves the Maduramicin molecule wrapping around the ion, creating a pseudo-cyclic conformation that shields the cation's charge from the hydrophobic membrane interior. researchgate.net

Biophysical Characterization of Membrane Permeabilization

Subcellular and Metabolic Perturbations

The ionophore-mediated disruption of ion gradients triggers significant subcellular and metabolic disturbances, ultimately compromising cellular viability.

Disruption of Intracellular Ion Gradients and Osmotic Homeostasis

By transporting monovalent cations across the cell membrane, Maduramicin disrupts the carefully maintained intracellular ion gradients, particularly those of sodium (Na+) and potassium (K+). This influx of cations can lead to an increase in intracellular cation concentration, which in turn can trigger a compensatory influx of water to maintain osmotic balance. This influx of water can lead to cell swelling and, in extreme cases, osmotic lysis. While specific quantitative data on the changes in intracellular sodium and potassium concentrations induced by Maduramicin are limited, the principle of ionophore action suggests a significant alteration of these gradients. Furthermore, it has been observed that polyether ionophores like Maduramicin can induce an elevation of intracellular calcium (Ca2+) levels. nih.gov

Inhibition of Mitochondrial Respiration and ATP Synthesis

Mitochondria are particularly vulnerable to the disruptive effects of Maduramicin. The dissipation of ion gradients across the inner mitochondrial membrane is critical for the process of oxidative phosphorylation, the primary mechanism of ATP synthesis in eukaryotic cells. By transporting cations into the mitochondrial matrix, Maduramicin can disrupt the proton motive force, which is essential for driving ATP synthase.

Weakly acidic uncouplers of oxidative phosphorylation act by transporting protons across the inner mitochondrial membrane, dissipating the proton gradient and thereby uncoupling electron transport from ATP synthesis. nih.gov While Maduramicin is primarily known as a cation ionophore, its ability to disrupt ion gradients can have a similar uncoupling effect. This leads to a decrease in ATP production, forcing the cell to rely on less efficient metabolic pathways. Some polyphenolic phytochemicals have been shown to directly inhibit the F0F1-ATPase/ATP synthase. nih.gov While direct inhibition of mitochondrial respiratory chain complexes or ATP synthase by Maduramicin has not been definitively demonstrated in the reviewed literature, the disruption of the mitochondrial membrane potential is a key consequence of its ionophoric activity, leading to impaired mitochondrial function.

Regulation of Eukaryotic Cell Processes

The cellular and metabolic disruptions caused by Maduramicin ammonium (B1175870) salt have profound effects on the regulation of key eukaryotic cell processes, including cell proliferation, apoptosis, and autophagy.

Maduramicin has been shown to inhibit cell proliferation and induce cell death in a concentration-dependent manner in various cell types, including myoblasts. nih.gov Mechanistically, this is achieved through the induction of cell cycle arrest and the activation of apoptotic pathways.

Cell Cycle Arrest:

Maduramicin treatment leads to the accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov This cell cycle arrest is associated with the downregulation of key regulatory proteins, as detailed in the table below.

| Cell Cycle Regulatory Protein | Effect of Maduramicin Treatment | Cell Line |

| Cyclin D1 | Downregulation | Myoblasts |

| Cyclin-Dependent Kinase 4 (CDK4) | Downregulation | Myoblasts |

| Cyclin-Dependent Kinase 6 (CDK6) | Downregulation | Myoblasts |

| Cell Division Cycle 25A (CDC25A) | Downregulation | Myoblasts |

| p21Cip1 (CDK inhibitor) | Upregulation | Myoblasts |

| p27Kip1 (CDK inhibitor) | Upregulation | Myoblasts |

| Retinoblastoma protein (Rb) | Hypophosphorylation | Myoblasts |

Data compiled from studies on myoblast cell lines. nih.gov

Apoptosis Induction:

Maduramicin induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This is characterized by the upregulation of pro-apoptotic proteins and the activation of caspases.

| Apoptotic Pathway Component | Effect of Maduramicin Treatment | Cell Line |

| TNF-Related Apoptosis-Inducing Ligand (TRAIL) | Upregulation | Myoblasts, Myocardial cells |

| Death Receptor 4 (DR4) | Upregulation | Myoblasts, Myocardial cells |

| TNF Receptor Type 1-Associated DEATH Domain protein (TRADD) | Upregulation | Myoblasts |

| Bcl-2-associated X protein (BAK) | Upregulation | Myoblasts |

| Bcl-2-associated death promoter (BAD) | Upregulation | Myoblasts |

| Caspase 8 | Activation | Myoblasts, Myocardial cells |

| Caspase 9 | Activation | Myoblasts |

| Caspase 3 | Activation | Myoblasts, Myocardial cells |

| Poly (ADP-ribose) polymerase (PARP) | Cleavage | Myoblasts, Myocardial cells |

Data compiled from studies on myoblast and myocardial cell lines. nih.govnih.gov

In addition to caspase-dependent apoptosis, Maduramicin can also induce caspase-independent cell death. nih.gov

Autophagy Blockage:

Furthermore, Maduramicin has been shown to block autophagic flux in myocardial cells. This is evidenced by the accumulation of both LC3-II and p62/SQSTM1, proteins that are typically degraded during the autophagic process. nih.gov This blockage of autophagy may contribute to the necrotic effects observed with Maduramicin treatment. nih.gov

Cell Cycle Arrest Induction

Maduramicin ammonium salt has been shown to inhibit cellular proliferation by inducing cell cycle arrest, primarily at the G0/G1 phase. nih.govnih.govresearchgate.net This mechanism prevents cells from entering the S phase (synthesis phase), thereby halting DNA replication and cell division. nih.gov

In studies involving H9c2 myocardial cells, treatment with maduramicin significantly increased the proportion of cells in the G0/G1 phase. nih.gov For instance, after a 36-hour treatment, the fraction of cells in the G0/G1 phase rose from approximately 67% in control cells to 83%. nih.gov This effect was even more pronounced after 72 hours, with the G0/G1 population reaching 87%. nih.gov Concurrently, the percentages of cells in the S and G2/M phases decreased significantly. nih.gov Similar G0/G1 phase accumulation has been observed in myoblast cells, including mouse myoblasts (C2C12) and human rhabdomyosarcoma cells (RD and Rh30). nih.govnih.gov

The induction of G0/G1 arrest is linked to the compound's ability to modulate the expression of key cell cycle regulatory proteins. nih.govnih.gov Research indicates that maduramicin downregulates the expression of G1/S progression-related proteins such as Cyclin D1, cyclin-dependent kinase 4 (CDK4), cyclin-dependent kinase 6 (CDK6), and cell division cycle 25A (CDC25A). nih.govresearchgate.net Simultaneously, it upregulates the expression of CDK inhibitors like p21Cip1 and p27Kip1. nih.govresearchgate.net This combined action leads to the hypophosphorylation of the Retinoblastoma protein (Rb), a critical step in enforcing the G1 checkpoint and preventing cell cycle progression. nih.govnih.gov

Table 1: Effect of Maduramicin on Cell Cycle Distribution in H9c2 Cells

| Treatment Duration | Cell Cycle Phase | Control Group (%) | Maduramicin-Treated Group (%) |

|---|---|---|---|

| 36 Hours | G0/G1 | 67.06 | 83.02 |

| S | 17.07 | 8.15 | |

| G2/M | 15.86 | 8.83 | |

| 72 Hours | G0/G1 | N/A | 87.39 |

| S | N/A | 6.21 | |

| G2/M | N/A | 6.39 |

Apoptosis Pathway Activation

This compound is a potent inducer of apoptosis, or programmed cell death, through the activation of multiple signaling cascades. nih.gov Evidence demonstrates its ability to trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways. nih.govnih.gov

The extrinsic pathway is activated by maduramicin's upregulation of the death receptor DR4 and its ligand, Tumor necrosis factor-Related Apoptosis-Inducing Ligand (TRAIL). nih.govnih.gov This engagement leads to the recruitment of adaptor proteins like TNF receptor-associated death domain (TRADD) and subsequent activation of the initiator caspase-8. nih.govnih.gov

For the intrinsic pathway, maduramicin induces the expression of pro-apoptotic proteins from the Bcl-2 family, specifically B-cell lymphoma 2-Associated K (BAK) and Bcl-2-Associated Death promoter (BAD). nih.govnih.gov This disrupts mitochondrial membrane integrity, leading to the activation of the initiator caspase-9. nih.gov

Both the extrinsic and intrinsic pathways converge on the activation of the effector caspase-3. nih.govnih.gov Activated caspase-3 then cleaves numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis. nih.govnih.gov Studies have shown that maduramicin treatment leads to increased cleavage of caspases 8, 9, 3, and PARP in various cell lines. nih.govnih.gov Interestingly, research also suggests that maduramicin can induce caspase-independent apoptosis, potentially through the nuclear translocation of apoptosis-inducing factor (AIF), although this mechanism requires further elucidation. nih.govnih.gov

Modulation of Cell Proliferation Markers

The anti-proliferative effects of this compound are directly correlated with its ability to alter the expression of key proteins that govern cell growth and division. nih.govnih.gov As discussed in the context of cell cycle arrest, maduramicin significantly impacts the machinery of the G1/S transition. researchgate.net

A primary target is Cyclin D1, a regulatory protein essential for G1 phase progression. nih.gov Maduramicin has been shown to remarkably inhibit Cyclin D1 expression in a time-dependent manner in H9c2 myocardial cells and C2C12 myoblasts. nih.gov This reduction in Cyclin D1 is a central element of the induced G0/G1 arrest. nih.gov The suppression of Cyclin D1 is linked to the inhibition of the AKT signaling pathway, as maduramicin prunes the phosphorylation of AKT at key sites (T308 and S473). nih.gov

In addition to Cyclin D1, maduramicin downregulates other positive regulators of cell proliferation, including CDK4 and CDK6, which partner with Cyclin D1 to phosphorylate and inactivate the Rb protein. nih.govnih.gov The expression of CDC25A, a phosphatase that activates CDK/cyclin complexes, is also reduced. nih.govnih.gov Conversely, maduramicin treatment leads to an increase in the levels of CDK inhibitors p21Cip1 and p27Kip1, which act as brakes on the cell cycle machinery. nih.govresearchgate.net This comprehensive modulation of proliferation markers effectively halts the cell's progression from G1 to S phase, resulting in decreased phosphorylation of Rb and inhibition of cell growth. nih.gov

Table 2: Modulation of Key Cell Proliferation Markers by Maduramicin

| Marker | Function | Effect of Maduramicin | Cell Line(s) Studied |

|---|---|---|---|

| Cyclin D1 | Promotes G1/S transition | Downregulated | H9c2, C2C12, RD |

| CDK4 | Partners with Cyclin D1 | Downregulated | C2C12, RD |

| CDK6 | Partners with Cyclin D1 | Downregulated | C2C12, RD |

| CDC25A | Activates CDK/cyclin complexes | Downregulated | C2C12, RD |

| p21Cip1 | CDK inhibitor | Upregulated | C2C12, RD |

| p27Kip1 | CDK inhibitor | Upregulated | C2C12, RD |

| Phospho-Rb | Inactive form of Rb; allows S-phase entry | Decreased (Hypophosphorylation) | C2C12, RD |

| Phospho-AKT | Promotes cell survival and proliferation | Decreased | H9c2 |

Induction of Endoplasmic Reticulum Stress Response

Recent studies have elucidated that this compound can induce an endoplasmic reticulum (ER) stress response in skeletal muscle cells. researchgate.net The ER is a critical organelle for protein synthesis and folding, and the accumulation of unfolded or misfolded proteins triggers the unfolded protein response (UPR), a state of ER stress.

Maduramicin's mechanism for inducing ER stress involves the eIF2α-ATF4 pathway. researchgate.net Research in skeletal myoblast C2C12 and L6 cell lines, as well as in muscle tissues, shows that maduramicin treatment leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and an increase in the expression of Activating Transcription Factor 4 (ATF4). researchgate.net ATF4 is a key transcription factor that upregulates genes involved in resolving ER stress and promoting cell survival, but under prolonged or severe stress, it can also contribute to apoptosis. The induction of this pathway by maduramicin is a significant component of its cellular toxicity. researchgate.net

Activation of Energy Sensing Pathways (e.g., AMPK)

This compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway in skeletal muscle. researchgate.net AMPK acts as a master metabolic switch, sensing the energy status of the cell. nih.gov It is activated during states of energy depletion (high AMP:ATP ratio) and works to restore energy balance by inhibiting anabolic (energy-consuming) processes and promoting catabolic (energy-producing) processes. nih.gov

In skeletal myoblast cell lines and muscle tissues, treatment with maduramicin increases the phosphorylation of AMPK, which is indicative of its activation. researchgate.net This activation of AMPK signaling appears to be an upstream event that contributes to other cellular effects of maduramicin. Specifically, the activation of AMPK by maduramicin has been directly linked to the induction of the eIF2α-ATF4 ER stress pathway, suggesting a cascade where energy stress triggers the unfolded protein response. researchgate.net

Impact on Autophagy Flux

Autophagy is a cellular degradation and recycling process that is crucial for maintaining cellular homeostasis. Autophagic flux refers to the entire process, from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents. This compound has been found to impair or block autophagic flux in myocardial and skeletal myoblast cells. nih.govresearchgate.netnih.gov

This impairment is evidenced by the accumulation of key autophagy markers, including microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (p62/SQSTM1). nih.govresearchgate.net While an increase in LC3-II can indicate the induction of autophagy, a concurrent accumulation of p62 (which is normally degraded during successful autophagy) points to a blockage in the later stages of the process. nih.gov Studies using tandem-tagged LC3 reporters have confirmed that maduramicin blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes. nih.gov

This blockage of autophagic flux is a significant contributor to maduramicin-induced cell death. nih.govnih.gov The accumulation of dysfunctional autophagosomes can trigger apoptosis. nih.gov The inactivation of the pro-survival kinase Akt by maduramicin has been identified as a key mechanism leading to this impaired autophagic flux and subsequent apoptosis in skeletal myoblast cells. nih.gov

Antimicrobial and Antiprotozoal Efficacy of Maduramicin Ammonium Salt

Spectrum of Activity Against Eukaryotic Parasites

Maduramicin (B1675897) demonstrates significant efficacy against several eukaryotic parasites of medical and veterinary importance. Its ionophoric nature, which disrupts ion transport across cellular membranes, is the primary mechanism behind its broad antiparasitic action.

Coccidiosis, a disease caused by protozoan parasites of the genus Eimeria, represents a major economic challenge in the poultry industry. Maduramicin ammonium (B1175870) salt is a highly effective agent for the prevention and control of this disease. Research has demonstrated its broad-spectrum activity against the most commercially significant Eimeria species that infect chickens and turkeys.

In broiler chickens, maduramicin has shown high efficacy against field isolates of Eimeria acervulina, E. maxima, and E. tenella. Studies have found that it is more effective than other ionophores like monensin and narasin, and comparable to salinomycin in reducing lesion scores, preventing mortality, and protecting performance. Even against Eimeria cultures that have developed some tolerance to other ionophores, maduramicin has demonstrated significant control.

Similarly, in turkeys, maduramicin is highly efficacious against field isolates of Eimeria meleagrimitis, E. adenoeides, E. gallopavonis, and E. dispersa. In experimental infections, its use prevented mortality, significantly reduced dropping scores and oocyst passage, and improved weight gain to levels near those of uninfected controls nih.gov.

The anticoccidial effect of maduramicin-loaded nanostructured lipid carriers (MAD-NLCs) has also been evaluated against Eimeria tenella, one of the most pathogenic species. These studies confirmed the potent anticoccidial effect of the formulation nih.gov.

Efficacy of Maduramicin Ammonium Salt Against Eimeria Species

| Eimeria Species | Host Animal | Observed Efficacy |

|---|---|---|

| E. acervulina | Chicken | High efficacy in reducing lesion scores and protecting performance. |

| E. maxima | Chicken | High efficacy in reducing lesion scores and protecting performance. |

| E. tenella | Chicken | High efficacy, stronger than many other drugs in controlling this highly pathogenic species. |

| E. meleagrimitis | Turkey | Prevents mortality and improves weight gain nih.gov. |

| E. adenoeides | Turkey | Prevents mortality and improves weight gain nih.gov. |

| E. gallopavonis | Turkey | Prevents mortality and improves weight gain nih.gov. |

| E. dispersa | Turkey | Prevents mortality and improves weight gain nih.gov. |

Cryptosporidium is a genus of apicomplexan parasites that can cause gastrointestinal illness, known as cryptosporidiosis, in a variety of vertebrates, including humans. Research into effective treatments is ongoing, and ionophores have been investigated for their potential activity.

In vitro studies have been conducted to assess the activity of maduramicin against Cryptosporidium parvum, a species commonly responsible for human and livestock infections. These assays have demonstrated that maduramicin exhibits selective activity against C. parvum in a dose-dependent manner. This suggests that maduramicin is a potent inhibitor of this parasite in a laboratory setting researchgate.net.

There is a notable lack of specific, peer-reviewed scientific literature detailing the efficacy of this compound against bacteria of the genus Treponema. While some commercial technical documents suggest activity against Treponema, these claims are not substantiated by accessible primary research data. Extensive searches of scientific databases did not yield studies that have specifically evaluated the effects of maduramicin on pathogenic spirochetes such as Treponema hyodysenteriae (now Brachyspira hyodysenteriae), the causative agent of swine dysentery, or other Treponema species of medical or veterinary importance. Therefore, a detailed, evidence-based account of its efficacy against this genus cannot be provided at this time.

Malaria, caused by parasites of the genus Plasmodium, remains a significant global health issue. The emergence of drug-resistant parasite strains necessitates the search for new antimalarial compounds. Maduramicin has been identified as a potent inhibitor of Plasmodium falciparum, the most virulent species causing malaria in humans.

Research has shown that maduramicin is effective against both the asexual blood stages of the parasite, which cause the clinical symptoms of malaria, and the sexual stages (gametocytes) that are responsible for transmission of the disease nih.gov. This dual action is a highly desirable characteristic for an antimalarial drug.

In vitro studies have demonstrated that maduramicin has a very low 50% effective concentration (EC₅₀) against multiple strains of P. falciparum, including those with different drug sensitivity profiles. Notably, it acts rapidly, eliminating viable gametocytes and schizont-stage asexual parasites within 12 hours of exposure nih.gov.

In Vitro Activity of Maduramicin Against Plasmodium falciparum

| Parasite Stage | P. falciparum Strain | EC₅₀ (nM) |

|---|---|---|

| Asexual Stages | Not specified | 1.3 ± 0.1 nih.gov |

| Stage III-V Gametocytes | Not specified | 14.8 ± 1.4 nih.gov |

| Gametocytes | 3D7 | <50 nih.gov |

| Gametocytes | HB3 | <50 nih.gov |

| Gametocytes | Dd2 | <50 nih.gov |

Spectrum of Activity Against Prokaryotic Organisms

While primarily known for its antiprotozoal effects, maduramicin also possesses activity against certain prokaryotic organisms, specifically Gram-positive bacteria.

This compound is characterized as an ionophore antibiotic with moderate activity against a range of Gram-positive bacteria, while showing no activity against Gram-negative organisms frontiersin.org. This selective spectrum is a common feature of ionophore antibiotics.

While the general activity against Gram-positive bacteria is established, detailed studies providing minimum inhibitory concentration (MIC) values for a wide range of other Gram-positive species, such as Staphylococcus or Streptococcus, are not extensively available in the public domain.

Resistance Mechanisms and Evolution in Response to Maduramicin Ammonium Salt

Intrinsic Resistance Profiles of Susceptible Organisms

The intrinsic resistance of bacteria to an antibiotic is a naturally occurring trait, independent of previous exposure to the agent. Maduramicin (B1675897) ammonium (B1175870) salt exhibits a selective spectrum of activity, primarily targeting Gram-positive bacteria while showing little to no effect on Gram-negative bacteria. europa.eu This differential susceptibility is rooted in the fundamental structural differences between these two major bacterial groups.

Gram-positive bacteria possess a thick peptidoglycan cell wall that is permeable to the maduramicin molecule. As an ionophore, maduramicin disrupts the natural ion gradients across the cell membrane, leading to metabolic dysfunction and cell death. In contrast, Gram-negative bacteria have a more complex cell envelope that includes an outer membrane. This outer membrane acts as a barrier, effectively preventing maduramicin from reaching its target, the cytoplasmic membrane. This structural defense is a primary mechanism of intrinsic resistance in Gram-negative organisms.

The following table provides a general overview of the intrinsic susceptibility of various bacterial groups to maduramicin ammonium salt.

| Bacterial Group | Susceptibility to this compound | Underlying Mechanism of Intrinsic Resistance |

| Gram-Positive Bacteria (e.g., Staphylococcus, Streptococcus, Clostridium) | Generally Susceptible | Lack of an outer membrane allows the ionophore to reach the cytoplasmic membrane and disrupt ion gradients. |

| Gram-Negative Bacteria (e.g., Escherichia coli, Salmonella, Pseudomonas) | Generally Resistant | The outer membrane acts as a permeability barrier, preventing the drug from reaching its target. |

Acquired Resistance Development

Acquired resistance emerges in a bacterial population that was initially susceptible to an antibiotic. This can occur through genetic mutations or the acquisition of resistance genes.

Research into the development of stable, heritable resistance to this compound through chromosomal mutations has been a key area of investigation. Notably, in vivo studies have indicated that the development of stable resistance in sensitive Gram-positive organisms due to chromosomal mutation does not readily occur. europa.eu This suggests a lower propensity for the selection and propagation of mutants that confer a permanent resistance phenotype upon exposure to maduramicin.

While stable resistance appears to be rare, a phenomenon described as a "transient loss in sensitivity" has been observed in in vivo studies. europa.eu This suggests that some bacteria may temporarily adapt to the presence of maduramicin, exhibiting reduced susceptibility that is not permanent or stably inherited. The precise molecular mechanisms underlying this transient state have not been fully elucidated but may involve temporary physiological adaptations rather than permanent genetic changes. Such mechanisms in bacteria can include temporary alterations in membrane composition or the upregulation of efflux pumps that can expel the antibiotic.

| Resistance Type | Observation with this compound |

| Stable Resistance via Chromosomal Mutation | In vivo studies have not shown the development of stable resistance in sensitive Gram-positive organisms. europa.eu |

| Transient Loss of Susceptibility | A temporary reduction in sensitivity has been observed in in vivo settings. europa.eu |

Impact on Bacterial Resistance Transmission

The use of antibiotics can sometimes promote the spread of resistance by selecting for bacteria that carry transmissible resistance factors, such as plasmids, or by altering the dynamics of bacterial populations.

A significant concern with any antibiotic is its potential to select for bacteria carrying plasmids that confer resistance to multiple drugs. However, studies have shown that maduramicin does not appear to cause the selection of transmissible resistance factors in intestinal bacteria. europa.eu Specifically, its use has not been linked to an increase in resistance plasmids in indigenous fecal coliforms or in experimentally introduced Salmonella. europa.eu

The impact of maduramicin on the ability of pathogenic bacteria to colonize the gut and be shed into the environment is another important consideration. Research has indicated that the use of this compound has no observable effect on the colonization or shedding of Salmonella in chickens. europa.eu This suggests that its use does not exacerbate the carriage and potential transmission of this important foodborne pathogen.

| Impact Area | Finding Related to this compound |

| Selection of Transmissible Resistance | Does not cause the selection of transmissible resistance factors in indigenous fecal coliforms or Salmonella. europa.eu |

| Bacterial Colonization and Shedding | No observed effect on the colonization or shedding of Salmonella in chickens. europa.eu |

Structure Activity Relationships Sar and Rational Design of Maduramicin Ammonium Salt

Correlating Molecular Structure with Ionophore Activity

Maduramicin (B1675897) is a polyether antibiotic, and its ionophore activity stems from its ability to form lipid-soluble complexes with cations and transport them across biological membranes. This function is a direct result of several key structural features working in concert. mdpi.comnih.gov The molecule consists of a long carbon backbone containing multiple cyclic ether rings (tetrahydropyrans and tetrahydrofurans) and a terminal carboxylic acid group. jst.go.jp

The mechanism of ion transport is attributed to its function as a "mobile carrier." nih.gov The process involves the following structural contributions:

Flexible Polyether Backbone: The numerous oxygen atoms within the ether rings and hydroxyl groups are hydrophilic and can coordinate with a cation, effectively replacing its hydration shell. mdpi.comnih.gov The backbone is flexible enough to wrap around the cation, forming a three-dimensional, cage-like structure. nih.gov

Hydrophilic Interior and Lipophilic Exterior: When Maduramicin encapsulates a cation, the polar oxygen atoms face inward, creating a hydrophilic core that shields the cation's positive charge. The exterior of this complex is dominated by the nonpolar hydrocarbon backbone, making the entire complex lipophilic and capable of diffusing across the lipid bilayer of cell membranes. mdpi.comnih.gov

Terminal Carboxylic Acid Group: This group is critical for the electroneutral exchange mechanism. At physiological pH, the carboxylic acid is deprotonated, carrying a negative charge (COO⁻). This anion can then bind a cation (M⁺) to form a neutral complex (I–COO⁻M⁺). nih.gov This complex moves across the membrane down a concentration gradient. On the other side of the membrane, the ionophore can release the cation, pick up a proton (H⁺) to reform the neutral acidic state (I–COOH), and shuttle back across the membrane to repeat the cycle. nih.gov This exchange disrupts the normal ionic gradients of the cell, leading to its biological effects. mdpi.comnih.gov

A key piece of evidence for the importance of the carboxylic acid group comes from comparing Maduramicin to its methyl ester derivative. Studies have shown that while both compounds act as uncouplers of photophosphorylation, the methyl ester derivative, which lacks the ionizable proton of the carboxylic acid, exhibits different potency, highlighting the crucial role of this functional group in the transport mechanism.

A predicted conformational change occurs upon cation binding, where the linear-chain structure of the free acid folds into the stabilized, pseudocyclic structure of the complex. This structural rearrangement is fundamental to its function as a mobile ion carrier.

Identification of Structural Determinants for Cation Selectivity

While Maduramicin can form complexes with various monovalent and divalent cations, it exhibits a preferential affinity for certain ions. jst.go.jpresearchgate.net This selectivity is a critical aspect of its biological activity and is determined by specific structural features. The primary determinant for cation selectivity in polyether ionophores is the size of the hydrophilic cage formed upon complexation. nih.gov

The specific arrangement and spacing of the oxygen atoms in Maduramicin's backbone create a cavity of a particular dimension. This "cage" optimally accommodates cations of a specific ionic radius, leading to more stable complex formation. The affinity for a specific metal ion is influenced by the electrostatic neutralization of the cation and the ability of the charged carboxylate to form a bond with the cation. nih.gov

Maduramicin is known to have a preferential affinity for monovalent cations like Sodium (Na⁺) and Potassium (K⁺) over divalent cations. nih.govresearchgate.net The formation of stable complexes with both monovalent and divalent cations has been confirmed experimentally. For instance, analysis using ¹³C NMR spectroscopy has been used to study the formation of salt complexes. In the spectrum of the thallium (a monovalent cation) salt of Maduramicin, significant splitting is observed for 20 of the 47 carbon signals, which is direct evidence of the thallium-carbon coupling within the complex. jst.go.jp

The table below summarizes the cation-binding characteristics of Maduramicin.

| Cation Type | Binding Ability | Structural Basis for Selectivity | Experimental Evidence |

| Monovalent Cations (e.g., Na⁺, K⁺, Tl⁺) | High affinity | The size of the pseudocyclic cage formed by the polyether backbone is well-suited to the ionic radii of these cations, allowing for optimal coordination with the internal oxygen atoms. | ¹³C NMR studies show significant chemical shift changes and coupling upon formation of thallium salt complexes, indicating strong interaction. jst.go.jp |

| Divalent Cations (e.g., Ca²⁺) | Can form complexes | While binding occurs, the coordination may be less optimal than for monovalent cations due to the size and charge density of the ion relative to the cage structure. | The formation of divalent salt complexes has been described and characterized. jst.go.jp |

The molecule's flexibility allows for some conformational adjustment to accommodate different ions, but the inherent structural constraints ultimately dictate the preference for specific cations. nih.gov

Computational and Rational Design Approaches for Analogues

Rational design aims to create novel molecules with modified or enhanced properties by making targeted changes to a known chemical structure. For Maduramicin, such approaches could be used to design analogues with altered cation selectivity, increased potency, or a different biological activity profile. Computational methods are integral to this process. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies represent a key computational approach. QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For Maduramicin analogues, a QSAR model could be developed as follows:

A series of Maduramicin derivatives would be synthesized or computationally designed by modifying specific functional groups (e.g., altering the carboxylic acid, adding or removing hydroxyl or methyl groups).

The biological activity (e.g., anticoccidial IC₅₀) of each analogue would be measured.

Computational software would be used to calculate a wide range of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics.

Statistical methods are then used to build a regression model that identifies the descriptors most correlated with the observed biological activity.

The resulting QSAR equation can then be used to predict the activity of new, not-yet-synthesized analogues, guiding chemists to prioritize the synthesis of the most promising candidates. nih.gov

Molecular Modeling and Docking are other powerful tools. These techniques use computer simulations to visualize the three-dimensional structure of molecules and their interactions. mdpi.com

Homology Modeling: If the crystal structure of Maduramicin in its complexed form is available, it can be used as a template.

Molecular Docking: Scientists could computationally "dock" different cations into the structure of a designed Maduramicin analogue. The software calculates a binding score, which predicts the affinity and stability of the resulting complex. This allows for the in silico screening of new analogues for their potential cation selectivity before undertaking laborious and expensive synthesis.

These computational approaches, summarized in the table below, provide a rational, hypothesis-driven framework for the design of novel Maduramicin analogues, accelerating the discovery of new compounds with tailored ionophore properties.

| Computational Approach | Application to Maduramicin Analogue Design | Predicted Outcome |

| QSAR | Correlate structural descriptors of various analogues with their measured ionophore activity. | A predictive model that can estimate the biological activity of hypothetical new analogues based on their structure. |

| Molecular Modeling | Create 3D models of Maduramicin analogues. | Visualization of the structural changes resulting from chemical modifications. |

| Molecular Docking | Simulate the binding of different cations (e.g., Na⁺, K⁺, Ca²⁺) to the cavity of designed analogues. | Prediction of binding affinities and cation selectivity for new potential ionophores. |

Advanced Analytical Methodologies for Maduramicin Ammonium Salt Quantification and Characterization

Chromatographic Techniques

Chromatography, particularly when coupled with sensitive detection methods, stands as a cornerstone for the analysis of Maduramicin (B1675897) Ammonium (B1175870) Salt. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), combined with mass spectrometry, offer high selectivity and sensitivity.

Due to Maduramicin's poor UV absorbance, direct spectrophotometric detection in HPLC is challenging. researchgate.net To overcome this, derivatization strategies are employed to attach a chromophoric or fluorophoric tag to the molecule, enhancing its detectability.

Post-Column Derivatization: A common and robust method involves post-column derivatization with vanillin. nih.govresearchgate.net In this approach, the sample is first separated on a reversed-phase HPLC column. The eluent is then mixed with a vanillin reagent, and the reaction, often carried out at an elevated temperature, produces a colored product that can be detected by a VIS-detector at approximately 520 nm. nih.govwur.nl This method has been successfully validated and used in interlaboratory studies for the determination of Maduramicin in animal feed and premixtures. nih.govresearchgate.net Recoveries are typically greater than 90%, with a limit of quantitation around 2 mg/kg in feed. nih.gov

Pre-Column Derivatization: An alternative strategy is pre-column derivatization, for instance, using dansylhydrazine. researchgate.netscispace.com This reaction occurs before the sample is introduced into the HPLC system. The derivatized Maduramicin is then separated and can be detected by fluorescence or UV detectors. researchgate.net One validated method using dansylhydrazine derivatization followed by HPLC with UV detection reported a limit of detection (LOD) of 0.4 mg/kg and a limit of quantification (LOQ) of 1.0 mg/kg in feed. researchgate.net

Table 1: Comparison of HPLC Derivatization Strategies for Maduramicin Analysis

| Derivatization Strategy | Reagent | Detection Method | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Post-Column | Vanillin | VIS Detection (520 nm) | 2 mg/kg (in feed) | nih.gov |

| Pre-Column | Dansylhydrazine | UV Detection | 1.0 mg/kg (in feed) | researchgate.net |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive technique for the quantification of Maduramicin in complex biological matrices. researchgate.net UPLC-MS/MS offers even greater resolution and speed. mdpi.com These methods involve extracting the analyte from the matrix, followed by chromatographic separation and detection by MS/MS. mdpi.comnih.gov

The analysis is typically performed in the positive electrospray ionization (ESI+) mode, using multiple-reaction monitoring (MRM) to enhance specificity. mdpi.com This involves monitoring specific precursor-to-product ion transitions for Maduramicin. An internal standard, such as Nigericin, is often used to ensure accuracy and correct for matrix effects. mdpi.com

LC-MS/MS and UPLC-MS/MS methods have been developed and validated for various sample types, including chicken tissues (muscle, liver, skin, heart), eggs, and crayfish tissues. mdpi.comnih.govtandfonline.com These methods demonstrate excellent performance characteristics, with low limits of detection and quantification. For instance, an LC-MS/MS method for broiler chicken tissues reported an LOD of 0.3 µg/kg and an LOQ of 0.8 µg/kg. nih.govtandfonline.com A UPLC-MS/MS method for crayfish tissues achieved an LOD of 6 µg/kg and an LOQ of 20 µg/kg, with recoveries ranging from 74.2% to 110.4%. mdpi.com

Table 2: Performance of LC-MS/MS and UPLC-MS/MS Methods for Maduramicin Quantification

| Technique | Matrix | LOD | LOQ | Average Recovery (%) | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Broiler Chicken Tissues | 0.3 µg/kg | 0.8 µg/kg | 90% | nih.govtandfonline.com |

| UPLC-MS/MS | Crayfish Tissues | 6 µg/kg | 20 µg/kg | 74.2% - 110.4% | mdpi.com |

| LC-MS/MS | Bovine/Avian Tissues & Milk/Eggs | 0.2 ng/ml equivalent | N/A | N/A | researchgate.net |

Immunoanalytical and Spectroscopic Assays

Immunoanalytical and spectroscopic methods provide alternative or complementary approaches to chromatographic techniques, often offering advantages in terms of speed, simplicity, and potential for high-throughput screening.

Immunoassays are based on the specific binding between an antibody and the target analyte (Maduramicin). These methods are valuable for rapid screening of a large number of samples.

Enzyme-Linked Immunosorbent Assay (ELISA): Polyclonal and monoclonal antibodies against Maduramicin have been successfully produced for the development of ELISAs. nih.govnih.govtandfonline.com These assays have shown good sensitivity, with limits of detection in poultry tissue around 0.02 ng/g and in muscle as low as 1.0 ng/g. nih.govnih.gov A key advantage is the minimal cross-reactivity with other structurally similar ionophores like monensin, salinomycin, and narasin. nih.gov

Fluorescence Polarization Immunoassay (FPIA): FPIA is a competitive homogeneous immunoassay that offers a simpler and faster alternative to ELISA, as it does not require separation steps. oup.com In this method, a fluorescein-labeled Maduramicin tracer competes with the analyte in the sample for binding to a specific antibody. oup.com The change in fluorescence polarization is measured to determine the concentration of Maduramicin. oup.com A developed FPIA for Maduramicin had a dynamic range of 0.01 to 5.6 µg/mL, an IC50 value of 0.16 µg/mL, and a limit of detection of 0.002 µg/mL. oup.com More recently, a multiresidue FPIA using a bispecific monoclonal antibody was developed to detect both Maduramicin and Salinomycin simultaneously. acs.org

Given that Maduramicin lacks a strong native chromophore, direct spectrophotometry is not feasible. researchgate.net However, spectrophotometric methods have been developed based on the formation of colored charge-transfer complexes. researchgate.net This reaction involves Maduramicin acting as an electron donor and reacting with an electron acceptor reagent to produce a stable, colored complex that can be quantified. researchgate.net

Three electron acceptors have been successfully used for this purpose:

p-chloranilic acid (p-CA): Forms a complex with a maximum absorbance at 519 nm. researchgate.net

2,3‐dichloro‐5,6‐dicyano‐p‐benzoquinone (DDQ): Forms a complex with a maximum absorbance at 588 nm. researchgate.net

Picric acid (PA): Forms a complex with a maximum absorbance at 405 nm. researchgate.net

These methods are simple, rapid, and inexpensive, making them suitable for routine quality control analysis. They have been validated and show good linearity over specific concentration ranges. researchgate.net

Table 3: Spectrophotometric Methods for Maduramicin via Charge Transfer Complexation

| Electron Acceptor | λmax (nm) | Linear Concentration Range (µg/mL) | Reference |

|---|---|---|---|

| p-chloranilic acid (p-CA) | 519 | 100 - 1000 | researchgate.net |

| 2,3‐dichloro‐5,6‐dicyano‐p‐benzoquinone (DDQ) | 588 | 25 - 250 | researchgate.net |

| Picric acid (PA) | 405 | 30 - 150 | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of complex molecules like Maduramicin. While not typically used for routine quantification, it is indispensable for definitive structural confirmation and for studying the biosynthesis of the antibiotic. nih.gov

Biosynthetic studies of Maduramicin in Actinomadura yumaensis have utilized precursors labeled with stable isotopes such as ¹³C and ¹⁸O. nih.gov By analyzing the ¹³C NMR spectra of the resulting Maduramicin, researchers have been able to make complete ¹³C NMR assignments for its complex forty-seven carbon, seven-ring system. nih.gov These labeling studies have revealed that the carbon skeleton of Maduramicin is derived from eight acetate (B1210297), seven propionate (B1217596), and four methionine molecules. nih.gov Furthermore, by analyzing the isotopic shifts in the ¹³C NMR spectra from ¹⁸O-labeled precursors, the origin of the oxygen atoms has been determined, providing insights into the biosynthetic pathway, which is consistent with the cyclization of a triepoxide intermediate. nih.gov

Method Validation Parameters for Robustness and Sensitivity

The validation of analytical methods is paramount to ensure the reliability and accuracy of results for the quantification and characterization of Maduramicin Ammonium Salt. This process involves the systematic evaluation of several key parameters that collectively define a method's performance, robustness, and sensitivity in various matrices.

Determination of Detection and Quantification Limits

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters that indicate the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For this compound, these limits have been established across different analytical techniques and sample matrices. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method achieved a detection limit of 0.2 ng/ml, which is equivalent to 2 µg/kg in avian and bovine fat and milk, and 4 µg/kg in other tissues. researchgate.net In a study on crayfish, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method reported an LOD of 6 μg·kg−1 and an LOQ of 20 μg·kg−1. mdpi.com

Another validated procedure for determining maduramicin in concentrates, premixes, and feeds by liquid chromatography with ultraviolet (UV) detection established an LOD of 0.4 mg kg-1 and an LOQ of 1.0 mg kg-1. scispace.comresearchgate.netsemanticscholar.orgnih.gov Furthermore, a liquid chromatography-mass spectrometric method for various polyether ionophores in feed calculated an LOD of 0.0011 mg/kg and an LOQ of 0.0029 mg/kg for maduramicin based on the response of blank samples. nih.gov

The following table summarizes the reported detection and quantification limits for this compound in various matrices using different analytical methods.

| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Avian & Bovine Fat, Milk | LC-MS/MS | 2 µg/kg | Not Reported |

| Other Avian & Bovine Tissues | LC-MS/MS | 4 µg/kg | Not Reported |

| Crayfish | UPLC-MS/MS | 6 µg·kg−1 | 20 µg·kg−1 |

| Concentrates, Premixes, Feeds | HPLC-UV | 0.4 mg/kg | 1.0 mg/kg |

| Feed | LC-MS | 0.0011 mg/kg | 0.0029 mg/kg |

Assessment of Repeatability, Reproducibility, and Measurement Uncertainty

The precision of an analytical method is evaluated through its repeatability and reproducibility. Repeatability refers to the consistency of results obtained from the same sample under the same operating conditions over a short period, while reproducibility assesses the consistency of results across different laboratories, analysts, or equipment.

A single laboratory validation for the determination of maduramicin in concentrates, premixes, and feed demonstrated the method's repeatability, expressed as the average difference between duplicate measurements. researchgate.netnih.gov The results were 5.9% at a concentration of 1% (concentrate), 7.1% at 1 g kg-1 (premix), and 11% in feed with a nominal concentration of 5 mg kg-1 and feed spiked at 1 mg kg-1. researchgate.netnih.gov The relative standard deviations for within-laboratory reproducibility (RSDW) at these concentrations were 9.2%, 16%, 18%, and 17%, respectively. researchgate.netnih.gov A collaborative study on the determination of maduramicin in feedingstuffs and premixtures by HPLC also concluded that the repeatability and reproducibility of the method were acceptable. wur.nl

Measurement uncertainty provides a quantitative indication of the quality of a result, expressing the range within which the true value is expected to lie. For the analysis of maduramicin in concentrates, premixes, and feeds, the measurement uncertainties were determined to be ±0.2% at a 1% concentration level, ±0.3 g kg-1 at a 1 g kg-1 concentration level, ±1.9 mg kg-1 at a 5 mg kg-1 concentration level, and ±0.3 mg kg-1 at a 1 mg kg-1 concentration level. researchgate.netnih.gov

The table below presents the repeatability and within-laboratory reproducibility data for this compound in animal feed.

| Matrix | Concentration Level | Repeatability (Average Difference) | Within-Laboratory Reproducibility (RSDW) | Measurement Uncertainty |

| Concentrate | 1% | 5.9% | 9.2% | ±0.2% |

| Premix | 1 g/kg | 7.1% | 16% | ±0.3 g/kg |

| Feed | 5 mg/kg | 11% | 18% | ±1.9 mg/kg |

| Spiked Feed | 1 mg/kg | 11% | 17% | ±0.3 mg/kg |

Evaluation of Sample Matrix Effects and Extraction Recoveries

The sample matrix can significantly influence the analytical signal, leading to either suppression or enhancement, a phenomenon known as the matrix effect. bataviabiosciences.com It is crucial to evaluate these effects to ensure the accuracy of quantification. While the matrix effect is a known challenge, specific quantitative data on its impact on this compound analysis is not extensively detailed in the available literature. However, the use of ammonium salts in the extraction process has been shown to potentially improve sensitivity and reduce background ions in mass spectrometry-based methods. nih.gov

Extraction recovery is a measure of the efficiency of the extraction process, indicating the percentage of the analyte of interest that is successfully transferred from the sample matrix to the analytical extract. High and consistent recoveries are essential for accurate quantification.

The following table summarizes the extraction recovery data for this compound from various matrices.

| Matrix | Analytical Method | Recovery Range | Mean Recovery Range | Relative Standard Deviation (RSD) |

| Bovine & Avian Tissues, Eggs | LC-MS/MS | 72% - 120% | 85% - 106% | < 13% |

| Crayfish (Abdominal Muscle & Hepatopancreas) | UPLC-MS/MS | 74.2% - 110.4% | Not Reported | 1.2% - 10.1% |

Sample Preparation and Extraction Strategies for Diverse Matrices

The development of effective sample preparation and extraction strategies is critical for the accurate quantification of this compound in diverse and complex matrices. The primary goals of these procedures are to isolate the analyte from interfering components, concentrate it to a detectable level, and present it in a form compatible with the chosen analytical instrument.

A common approach for the extraction of maduramicin from various matrices, including animal tissues and feed, involves the use of acetonitrile. researchgate.netmdpi.com For instance, a validated methodology for bovine and avian tissues involves extraction into acetonitrile by maceration. researchgate.net

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that could interfere with the analysis. Solid-phase extraction (SPE) is a widely used technique for this purpose. Different types of SPE cartridges have been employed, including C18 for the clean-up of extracts from liver samples and Florisil Sep-Pak columns for feed samples. researchgate.netscispace.com In the analysis of maduramicin in crayfish, purification was achieved using a solid-phase extraction column. mdpi.com

For certain analytical methods, such as high-performance liquid chromatography (HPLC) with UV detection, a derivatization step is required to enhance the detectability of maduramicin. One such method involves derivatization with dansylhydrazine. scispace.comresearchgate.netnih.gov After derivatization, the mixture is passed through an SPE column for further clean-up. scispace.com

Liquid-liquid partition is another clean-up technique that has been utilized in the analysis of maduramicin. researchgate.net This method separates compounds based on their differential solubilities in two immiscible liquid phases.

The choice of extraction and clean-up strategy depends on the complexity of the sample matrix and the sensitivity and selectivity of the analytical instrument. For highly selective techniques like LC-MS/MS, a simple extraction with acetonitrile followed by filtration may be sufficient for some matrices. nih.gov

The table below outlines various sample preparation and extraction strategies for this compound in different matrices.

| Matrix | Extraction Solvent | Clean-up/Purification Method | Derivatization | Analytical Technique |

| Bovine & Avian Tissues | Acetonitrile | Liquid-Liquid Partition | None | LC-MS/MS |

| Bovine Liver | Aqueous Buffer | C18 Solid-Phase Extraction | None | LC-MS/MS |

| Concentrates, Premixes, Feeds | Not Specified | Florisil Sep-Pak Column | Dansylhydrazine | HPLC-UV |

| Crayfish | Acetonitrile | Solid-Phase Extraction Column | None | UPLC-MS/MS |

| Feed | 84% Acetonitrile | Filtration | None | LC-MS |

Pharmacokinetic and Toxicokinetic Studies of Maduramicin Ammonium Salt in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The ADME profile of maduramicin (B1675897) dictates its concentration and persistence in the body, influencing both its therapeutic effects and potential toxicity.

Following oral administration, maduramicin is absorbed from the gastrointestinal tract, although the process is relatively slow. In a toxicokinetic study in male Wistar rats given a single oral dose of 4.8 mg/kg body weight, the peak serum concentration (Cmax) was not reached until approximately 30.0 ± 13.9 hours after administration. nih.gov This slow absorption is a key characteristic of its kinetic profile. nih.gov